molecular formula C23H27N5O2S B2771972 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone CAS No. 1286720-15-7

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone

Cat. No.: B2771972
CAS No.: 1286720-15-7
M. Wt: 437.56
InChI Key: DXLGLXLWCZAGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimicrobial Activities : Several derivatives of the compound have been synthesized and tested for their antimicrobial activities. Compounds with specific substituents have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. The studies emphasize the significance of the chemical structure on the antimicrobial efficacy of these compounds (Bektaş et al., 2010), (Patel, Agravat, & Shaikh, 2011).

  • Antifungal Activities : The synthesis and evaluation of novel derivatives targeting fungal pathogens have also been a focus, demonstrating the compound's versatility in combating different types of infections. This research highlights the potential of these derivatives in developing new antifungal therapies (Gurunani, Agrawal, Walde, & Ittadwar, 2022).

Antipsychotic and Analgesic Activities

  • Antipsychotic Activities : Some derivatives have been investigated for their antipsychotic potential, indicating their ability to interact with dopamine and serotonin receptors. This suggests their application in the treatment of psychiatric disorders, with some derivatives showing promising profiles for antipsychotic activity with lower potential for side effects (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

  • Analgesic Activities : The compound's derivatives have also been synthesized and evaluated for their analgesic (pain-relieving) properties. This research contributes to the understanding of the compound's potential in developing new pain management therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activities

  • Anticancer Potential : Some derivatives have been assessed for their cytotoxic activities against cancer cell lines, offering insights into the potential use of these compounds in cancer therapy. The findings suggest that certain derivatives could be further explored as anticancer agents, highlighting the need for comprehensive studies to understand their mechanisms of action and therapeutic potential (Gan, Fang, & Zhou, 2010).

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-16-7-6-9-19(17(16)2)27-11-13-28(14-12-27)22(29)15-21-25-26-23(31-21)24-18-8-4-5-10-20(18)30-3/h4-10H,11-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLGLXLWCZAGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=NN=C(S3)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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